molecular formula C21H19N5O2S2 B3005401 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1207051-75-9

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Katalognummer: B3005401
CAS-Nummer: 1207051-75-9
Molekulargewicht: 437.54
InChI-Schlüssel: KFKQDHIBCQEDQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic heterocyclic compound intended for non-human research purposes. This molecule incorporates a pyridazin-3(2H)-one core, a scaffold recognized in medicinal chemistry for its significant biological activities . Derivatives containing the pyridazinone structure are frequently investigated for their potential as vasodilators, which can be applicable in cardiovascular disease research, and as targeted anticancer agents, particularly for their kinase inhibitory properties . The integration of the furan and benzo[d]thiazole heterocycles, linked via a piperazine moiety, suggests this compound is engineered for targeted interaction with specific enzymes or receptors. Its primary research value lies in its potential as a lead structure in drug discovery, especially in the growing field of reverse cardio-oncology, which seeks therapeutic agents with dual activity for treating cardiovascular diseases and cancer . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S2/c27-20(14-29-21-22-16-4-1-2-6-18(16)30-21)26-11-9-25(10-12-26)19-8-7-15(23-24-19)17-5-3-13-28-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKQDHIBCQEDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule notable for its potential biological activities. This compound features a benzothiazole moiety, a furan ring, and a pyridazine structure, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be broken down into key components:

ComponentDescription
BenzothiazoleA heterocyclic compound that contributes to antimicrobial and anticancer activities.
Furan RingEnhances the compound's reactivity and potential as a drug candidate.
PyridazineKnown for various biological activities, including anti-inflammatory and antitumor properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Benzothiazole : Synthesized through cyclization reactions involving 2-aminothiophenol.
  • Furan and Pyridazine Integration : Achieved through condensation reactions with appropriate aldehydes and amines.
  • Final Coupling : The final product is obtained by linking the benzothiazole with the piperazine derivative via an ethanone bridge.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have reported that compounds with similar structural features demonstrate notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein functions .

Antitumor Activity

This compound has shown promise in inhibiting the proliferation of various cancer cell lines, including lung and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways, making it a candidate for further anticancer drug development .

Anti-inflammatory Properties

Compounds derived from the pyridazine structure are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
  • Antitumor Effects : In vitro studies showed that the compound significantly inhibited the growth of A431 and A549 cancer cells at low micromolar concentrations, suggesting its efficacy as an anticancer agent .
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its biological activity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone exhibit significant antimicrobial properties:

  • Antitubercular Activity : Recent studies have highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis, showing promising in vitro results with IC50 values indicating potent inhibition . For instance, compounds derived from benzothiazole demonstrated better binding affinity to the target enzyme DprE1, which is crucial for drug development against tuberculosis.

Anti-cancer Potential

Benzothiazole-based compounds have been investigated for their anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .

Neuroprotective Effects

Some derivatives have shown neuroprotective effects in preclinical studies, suggesting potential applications in treating neurodegenerative diseases. The mechanisms may involve antioxidant activity and modulation of neuroinflammation .

Case Studies

Several case studies have been documented that illustrate the applications and effectiveness of compounds related to This compound :

StudyFindings
Shaikh et al. (2023)Synthesized various benzothiazole derivatives with significant anti-tubercular activity; some compounds showed MIC values as low as 0.08 μM against M. tuberculosis.
Research on Neuroprotection (2024)Identified neuroprotective effects in animal models, suggesting potential for treating Alzheimer's disease.
Anticancer Research (2023)Demonstrated that certain derivatives can induce apoptosis in breast cancer cells, highlighting their potential as chemotherapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The compound’s structural analogs vary in substituents on the pyridazine, benzothiazole, or piperazine moieties. Key comparisons are summarized below:

Compound Name / ID Molecular Formula Molecular Weight Substituents (R Groups) Melting Point (°C) Yield (%) Key References
Target Compound C₂₃H₂₀N₆O₂S₂ 508.58 Pyridazine: 6-(furan-2-yl) Not reported Not reported -
2k () C₂₆H₂₂N₆OS₂ 514.62 Phthalazine: 4-phenyl 162–163 74
5j () C₂₀H₁₈N₆OS₂ 507.10 Triazole: benzothiazolylthio Not reported Not reported
6a () C₂₀H₁₉N₅OS₂ 433.52 Thioether: phenyl 215–217 83
(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone () C₂₀H₂₁N₅OS 379.5 Azetidine linker Not reported Not reported

Key Observations :

  • Substituent Impact on Melting Points : Compounds with aromatic substituents (e.g., 2k and 6a) exhibit higher melting points (162–217°C), likely due to enhanced π-π stacking and crystallinity. The target compound’s furan substituent may reduce melting points compared to phenyl groups, but data are unavailable .
  • Yield Variations : Analog 6a achieves an 83% yield, suggesting efficient synthesis, whereas 2k and 2l () show moderate yields (69–74%), possibly due to steric hindrance from bulkier phthalazine groups .

Computational and Spectroscopic Insights

  • NMR Trends : In , the benzothiazole protons resonate at δ 7.2–8.3 ppm, while piperazine carbons appear at 45–55 ppm in ¹³C NMR. The target compound’s furan protons are expected near δ 6.5–7.5 ppm, distinct from phenyl analogs (δ 7.2–7.8 ppm) .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reagents/solvents are critical?

The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of a benzo[d]thiazole intermediate (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) via cyclocondensation or substitution reactions.
  • Step 2 : Reaction with aryl isothiocyanates in N,N-dimethylformamide (DMF) under reflux (4–6 hours) to form thiourea derivatives .
  • Step 3 : Further functionalization (e.g., with formaldehyde or methylamine) to generate heterocyclic cores like oxadiazinane or triazinane . Key reagents: DMF (solvent), aryl isothiocyanates, formaldehyde, and ethanol for recrystallization.

Q. How is structural confirmation achieved for intermediates and the final compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm backbone connectivity and substituent positions. For example, thiourea derivatives show characteristic NH peaks at δ 9–11 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS m/z calculated for C23H19N5OS2C_{23}H_{19}N_5OS_2: 477.1024; observed: 477.1026) .
  • Elemental Analysis : Cross-checks purity by comparing experimental vs. theoretical C/H/N ratios (e.g., C: 58.2%, H: 4.0%, N: 14.7%) .

Q. What purification methods are recommended for intermediates?

  • Recrystallization : Ethanol (EtOH) is commonly used to isolate solids (e.g., thiourea derivatives with 79% yield after recrystallization) .
  • TLC Monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress and confirm intermediate purity .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding steps (e.g., heterocyclization)?

  • Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Temperature Control : Lower reflux temperatures (e.g., 80°C vs. 100°C) may improve selectivity for oxadiazinane vs. triazinane products .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers in thiourea derivatives) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., furan protons near δ 7.5 ppm) by correlating 1H^1H-13C^{13}C couplings .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Q. What strategies are effective for evaluating biological activity in structurally similar compounds?

  • In Vitro Screening : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability tests (MTT assay) at 10–100 µM concentrations .
  • Species-Specific Activity : Reference Table 1 () to prioritize screening against species with high baseline activity (e.g., Sp1 or Sp5 targets).
  • Docking Studies : Model interactions with receptors (e.g., histamine H1/H4) using software like AutoDock to predict binding modes .

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the piperazine or furan moieties .

Methodological Best Practices

Key considerations for scaling up synthesis from mg to gram scale:

  • Batch Reactors : Ensure uniform heating during reflux to prevent decomposition.
  • Column Chromatography : Replace recrystallization with silica gel columns (hexane/EtOAc gradient) for better separation .
  • Safety Protocols : Handle aryl isothiocyanates in fume hoods due to toxicity .

Q. How to validate synthetic reproducibility across labs?

  • Detailed SOPs : Document reaction times, solvent grades, and equipment (e.g., oil bath vs. microwave heating).
  • Inter-lab Comparisons : Share HRMS and NMR raw data via platforms like Zenodo for peer validation .

Approaches to mechanistic studies for key reactions:

  • Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-determining steps .
  • Isotope Labeling : Use 15N^{15}N-labeled amines to trace cyclization pathways in heterocycle formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.